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Compound of Interest

Compound Name: Ebenifoline E-I

Cat. No.: B238516

Topic: Total Synthesis of a Complex Indole Alkaloid: A Case Study on (-)-Kopsinine

Introduction

The Kopsia alkaloids are a large family of structurally complex indole alkaloids that have
garnered significant attention from the synthetic chemistry community due to their intricate
molecular architectures and potential biological activities. While the user initially requested
information on the total synthesis of Ebenifoline E-Il, a comprehensive search of the chemical
literature did not yield specific publications detailing its total synthesis under this name. Itis
possible that Ebenifoline E-ll is a less common member of this family or is known by a
different name. Therefore, this document focuses on the well-documented and elegant total
synthesis of a closely related and structurally representative member, (-)-kopsinine. The
methodologies presented here showcase cutting-edge synthetic strategies and provide
valuable insights for researchers in organic synthesis and drug development.

(-)-Kopsinine is a hexacyclic indole alkaloid featuring a challenging bicyclo[2.2.2]octane core.
Its synthesis has been a subject of considerable interest, leading to the development of
innovative synthetic disconnections and reaction cascades. This application note will detail two
prominent approaches to the total synthesis of (-)-kopsinine, developed by the research groups
of Boger and Tomioka. These strategies highlight different key bond formations to construct the
intricate polycyclic framework.

Biological Activity and Signaling Pathways
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Kopsinine has been reported to exhibit anticholinergic activity. Anticholinergic agents work by
blocking the action of acetylcholine, a neurotransmitter in the parasympathetic nervous system.
This action can lead to a variety of physiological effects, including muscle relaxation, reduced
secretions, and effects on the central nervous system. The specific molecular target and the
detailed downstream signaling cascade of kopsinine have not been extensively elucidated in
the available literature. However, its anticholinergic properties suggest an interaction with
muscarinic or nicotinic acetylcholine receptors.

Below is a generalized diagram illustrating a potential signaling pathway affected by an

anticholinergic agent.

Generalized Cholinergic Signaling Pathway

Click to download full resolution via product page

Caption: Generalized Cholinergic Signaling Pathway and the antagonistic role of (-)-kopsinine.

Total Synthesis of (-)-Kopsinine: A Comparative
Overview
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Two distinct and notable total syntheses of (-)-kopsinine are presented, each employing a
unique strategy for the construction of the core structure.

e The Boger Approach: A convergent synthesis featuring a key intramolecular [4+2]/[3+2]
cycloaddition cascade of a 1,3,4-oxadiazole to assemble the pentacyclic core, followed by a
late-stage Smlz-mediated transannular radical cyclization to form the bicyclo[2.2.2]octane
system.[1][2][3]

o The Tomioka Approach: A strategy centered around an asymmetric one-pot [N+2+3]
cyclization to construct a key piperidine intermediate with high enantioselectivity, which is
then elaborated to (-)-kopsinine.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for the two synthetic routes.

Table 1: Key Reaction Yields in the Boger Total Synthesis of (-)-Kopsinine
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Step Reactant(s) Product Yield (%)
Intramolecular
[4+2]/[3+2] Substituted 1,3,4- Pentacyclic 71
Cycloaddition oxadiazole intermediate
Cascade
Reductive Oxido Pentacyclic ] ]
) ) ) ) Alcohol intermediate 87
Bridge Opening intermediate
Dithiocarbonate ) ]
) Alcohol intermediate Xanthate 78
Formation
Chugaev Elimination Xanthate Olefin mixture 85
TBS Deprotection TBS-protected olefin Primary alcohol 98
Dithiocarbonate o
_ _ Dithiocarbonate
Formation for Primary alcohol 86
o precursor
Cyclization Precursor
Smlz-mediated o )
Dithiocarbonate Bicyclo[2.2.2]octane
Transannular ) ) 75
o precursor intermediate
Cyclization
Thiolactam Formation  Lactam intermediate Thiolactam 90
Desulfurization and N- ) o
Thiolactam (-)-Kopsinine 95

debenzylation

Table 2: Key Reaction Yields in the Tomioka Total Synthesis of (-)-Kopsinine
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Enantiomeric

Step Reactant(s) Product Yield (%)
Excess (%)
tert-butyl N-Boc-
) indole-3- )
Asymmetric One- cis-2,3-
propenoate, . _
Pot [N+2+3] o disubstituted 85 98
o lithium N- o
Cyclization , _ piperidine
benzyltrimethylsil
ylamide
N-Boc cis-2,3-
Deprotection and  disubstituted Bicyclic lactam 89 -
Lactamization piperidine

Reduction and

Methyl Bicyclic lactam Amino ester 75 (2 steps) -
Esterification
Pictet-Spengler ) Tetracyclic
o Amino ester ) ) 80 -
Cyclization intermediate
Dieckmann Tetracyclic Pentacyclic - 26
Condensation intermediate keto ester
Decarboxylation )
] Pentacyclic (3- Enone
and Olefin ) ) 65 (2 steps) -
) keto ester intermediate
Formation
] - Enone Ketone
Michael Addition ] ) ) ] 92 -
intermediate intermediate
Wolff-Kishner Ketone o
] ] ) (-)-Kopsinine 55 -
Reduction intermediate

Experimental Protocols

1. Intramolecular [4+2]/[3+2] Cycloaddition Cascade: A solution of the 1,3,4-oxadiazole
precursor in o-dichlorobenzene (0.005 M) is heated at 180 °C for 24 hours in a sealed tube.
The solvent is then removed under reduced pressure, and the residue is purified by flash
column chromatography on silica gel to afford the pentacyclic product.[2]
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2. Sml2-mediated Transannular Radical Cyclization: To a solution of the dithiocarbonate
precursor (1.0 equiv) in a 10:1 mixture of THF and HMPA (0.1 M) at 25 °C is added a solution
of samarium(ll) iodide (Smlz) in THF (0.1 M, 2.2 equiv) dropwise until the characteristic deep
blue color persists. The reaction is stirred for 20 minutes and then quenched by the addition of
saturated aqueous NaHCOs. The mixture is extracted with ethyl acetate, and the combined
organic layers are washed with brine, dried over Na2SOa4, and concentrated. The crude product
is purified by flash chromatography to yield the bicyclo[2.2.2]octane-containing intermediate.

3. Final Deprotection and Desulfurization to (-)-Kopsinine: The thiolactam intermediate is
dissolved in ethanol, and Raney nickel (a slurry in ethanol) is added. The mixture is stirred at
25 °C for 3 hours. The catalyst is then filtered off through a pad of Celite, and the filtrate is
concentrated under reduced pressure. The residue is purified by flash chromatography to
provide (-)-kopsinine.

1. Asymmetric One-Pot [N+2+3] Cyclization: To a solution of the chiral di(methyl ether) ligand
(0.2 equiv) in toluene at -65 °C is added n-butyllithium, followed by N-benzyltrimethylsilylamine.
After stirring, a solution of tert-butyl N-Boc-indole-3-propenoate (1.0 equiv) in toluene is added
dropwise. The mixture is stirred for 15 hours, after which 1-chloro-3-iodopropane and N,N'-
dimethylpropyleneurea (DMPU) are added. The reaction is stirred for an additional 2 hours at
-40 °C. The reaction is then warmed to 75 °C and tetrabutylammonium fluoride is added. After
3 hours, the reaction is quenched, and the product is extracted and purified to give the cis-2,3-
disubstituted piperidine.

2. Pictet-Spengler Cyclization: The amino ester intermediate is dissolved in trifluoroacetic acid
at 0 °C and stirred for 1 hour. The reaction is then carefully neutralized with saturated aqueous
NaHCOs and extracted with dichloromethane. The organic layers are dried and concentrated,
and the resulting crude product is purified by column chromatography to afford the tetracyclic
intermediate.

3. Dieckmann Condensation: To a solution of the tetracyclic diester in toluene is added
potassium tert-butoxide at room temperature. The mixture is heated to 80 °C and stirred for 2
hours. After cooling, the reaction is quenched with aqueous acid and extracted. The crude
product is purified to yield the pentacyclic 3-keto ester.

Synthetic Workflow Diagrams
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The following diagrams illustrate the overall synthetic workflows for the Boger and Tomioka
total syntheses of (-)-kopsinine.

Boger's Total Synthesis of (-)-Kopsinine Workflow
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Caption: Workflow for the total synthesis of (-)-kopsinine by the Boger group.
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Caption: Workflow for the total synthesis of (-)-kopsinine by the Tomioka group.

Conclusion

The total syntheses of (-)-kopsinine by the Boger and Tomioka groups represent significant
achievements in the field of natural product synthesis. Boger's strategy, featuring a powerful
cycloaddition cascade and a late-stage radical cyclization, provides a convergent and elegant
route to the hexacyclic core. Tomioka's approach, on the other hand, showcases the utility of
asymmetric catalysis in setting a key stereocenter early in the synthesis, which is then carried
through to the final product. Both routes offer valuable insights and methodologies for the
synthesis of other complex alkaloids and serve as excellent examples for researchers and
professionals in drug development and organic chemistry. The protocols and data presented
herein provide a detailed guide for the replication and adaptation of these synthetic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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